1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
1-tert-butyl-6-chloro-4-methoxypyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c1-10(2,3)15-7-6(5-12-15)8(16-4)14-9(11)13-7/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHKFMRUFSAGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=NC(=N2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Cyclization to form the pyrazolopyrimidine core: The pyrazole intermediate is then reacted with a suitable nitrile or amidine under acidic or basic conditions to form the pyrazolopyrimidine core.
Introduction of substituents: The tert-butyl, chloro, and methoxy groups are introduced through various substitution reactions, often involving halogenation and alkylation steps.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution reactions: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and coupling catalysts such as palladium complexes. Major products formed from these reactions include substituted pyrazolopyrimidines with diverse functional groups.
Scientific Research Applications
Pharmacological Applications
1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has shown promise in various pharmacological contexts:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to ATP allows it to act as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been designed to target epidermal growth factor receptor (EGFR) pathways, demonstrating significant anti-proliferative effects against various cancer cell lines including A549 (lung cancer) and HCT-116 (colon cancer) cells. Notably, certain derivatives exhibited IC50 values as low as 0.016 µM against wild-type EGFR and showed effectiveness against mutant forms as well .
Microtubule Targeting Agents
The compound has been explored as a microtubule targeting agent (MTA). Studies indicate that pyrazolo[3,4-d]pyrimidines can inhibit tubulin polymerization, which is crucial for cancer cell division. Compounds derived from this scaffold have been shown to outperform traditional chemotherapeutics like paclitaxel in preclinical models .
Enzyme Inhibition
The structure of this compound allows it to serve as a scaffold for designing inhibitors of various kinases involved in cancer progression. The ability to modify substituents on the pyrazole core can lead to compounds with enhanced selectivity and potency against specific targets .
Case Study 1: EGFR Inhibition
In a study assessing the anti-proliferative activities of pyrazolo[3,4-d]pyrimidine derivatives, compound 12b was identified as a potent EGFR inhibitor with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. This compound demonstrated significant inhibition of both wild-type and mutant EGFRs .
Case Study 2: Tubulin Polymerization
Research involving microtubule targeting agents revealed that specific pyrazolo[3,4-d]pyrimidine derivatives inhibited tubulin polymerization with IC50 values around 0.45 µM. These compounds not only inhibited cancer cell growth but also showed potential in overcoming drug resistance mechanisms associated with traditional therapies .
Mechanism of Action
The mechanism of action of 1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Pharmacological Properties
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS N/A)
- Substituents : Methyl (position 1), chloromethyl (position 6), chlorine (position 4).
- Key Features : The chloromethyl group at position 6 provides a reactive site for nucleophilic substitution, enabling the synthesis of disubstituted derivatives. This compound exhibits antibacterial and antiproliferative activities .
- However, the tert-butyl group in the target compound may improve metabolic stability .
6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS N/A)
- Substituents : Methyl (position 1), chlorine (position 6), 4-methoxyphenylamine (position 4).
- Key Features : The 4-methoxyphenylamine group introduces hydrogen-bonding capacity, which may enhance binding to kinase targets. Molecular weight: 289.72 g/mol .
- Comparison : The methoxy group in the target compound is directly attached to the pyrimidine core, whereas this analog has a methoxy group on the aryl amine. This difference influences electronic effects and solubility .
4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 2005389-35-3)
Structural and Electronic Comparisons
- Position 1 Substituents :
- Position 6 Substituents :
- Position 4 Substituents :
- Methoxy : Electron-donating, increases solubility but may reduce receptor affinity compared to amines .
Biological Activity
1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antiviral properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₀H₁₃ClN₄O
- Molecular Weight : 240.69 g/mol
- CAS Number : 1955499-67-8
Antiviral Activity
Research has indicated that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising antiviral activities. Notably, studies have shown that modifications to this scaffold can enhance efficacy against various viruses, including Zika virus.
Structure-Activity Relationship (SAR)
A study highlighted the importance of substituents on the pyrazolo[3,4-d]pyrimidine core for antiviral activity. Specifically:
- Electron-withdrawing groups at specific positions have been correlated with increased antiviral potency.
- Compounds with low micromolar activity were identified, demonstrating significant potential for further development.
Table 1: Antiviral Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Comments |
|---|---|---|---|
| Compound 5 | 5.1 | 39 | High antiviral activity but also high cytotoxicity |
| Compound 6 | 6.0 | 40 | Similar profile to Compound 5 but with improved structural stability |
Case Studies
- Zika Virus Inhibition : A study demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibited significant inhibition of Zika virus replication in vitro. The compounds were tested using a reporter assay, yielding EC₅₀ values that indicate effective viral suppression while maintaining acceptable cytotoxicity levels .
- Tuberculosis Research : Although primarily focused on other compounds, research into pyrazolo derivatives has indicated potential applications in targeting Mycobacterium tuberculosis. The structural similarities suggest that modifications could yield new inhibitors for tuberculosis treatment .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with viral replication processes or inhibit specific enzymes critical for viral lifecycle.
Q & A
Basic: What are the recommended safety precautions when handling 1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine in laboratory settings?
Answer:
When handling this compound, researchers should:
- Immediately remove contaminated clothing and wash affected skin with water for 15 minutes .
- Work in a fume hood with appropriate PPE (gloves, lab coat, goggles) to avoid inhalation or contact.
- Note that commercial batches may have 95% purity , requiring additional purification steps for sensitive applications .
- Consult Safety Data Sheets (SDS) for spill management and disposal protocols, as liability for misuse rests with the user .
Basic: What synthetic methodologies are commonly employed for preparing pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
Core synthetic strategies include:
- Condensation reactions between precursors (e.g., aminopyrazoles and carbonyl compounds) under anhydrous conditions .
- Solvent optimization : Acetonitrile or dichloromethane is used for nucleophilic substitutions, while dry benzene facilitates acylations .
- Purification : Recrystallization from acetonitrile or ethanol ensures high yields (e.g., 70–85% for derivatives in ) .
Advanced: How can researchers optimize reaction conditions for introducing substituents at the 1- and 6-positions of pyrazolo[3,4-d]pyrimidine scaffolds?
Answer:
Key parameters include:
- Temperature control : Alkyl halide substitutions at the 1-position proceed efficiently at 60–80°C in acetonitrile .
- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for electrophilic substitutions at the 6-position, as seen in chlorination and trifluoromethylation reactions .
- Solvent polarity : Polar aprotic solvents enhance reactivity for aryloxy/alkoxy substitutions .
- Monitoring by TLC/HPLC to track intermediate formation and adjust reaction times .
Advanced: What analytical techniques are critical for confirming the structural integrity of synthesized this compound?
Answer:
- NMR spectroscopy :
- IR spectroscopy : Detects functional groups (e.g., C-Cl stretch at 550–650 cm⁻¹; C-O-C stretch at 1200–1250 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]⁺ ion matching calculated m/z) .
Advanced: How can researchers investigate the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives targeting specific biological pathways?
Answer:
- Modify substituents : Compare analogs with varying groups (e.g., tert-butyl vs. isopropyl at the 1-position) to assess steric effects on target binding .
- Biological assays : Test antitumor activity via MTT assays (e.g., IC₅₀ values against cancer cell lines) .
- Biophysical techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to enzymes like kinases .
- Computational modeling : Docking studies (e.g., AutoDock) predict interactions with purine-binding pockets .
Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data in the biological activity of this compound?
Answer:
- Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to better reflect experimental conditions (e.g., solvent effects, pH) .
- Validate with orthogonal assays : If computational models predict kinase inhibition but in vitro assays show weak activity, test alternate targets (e.g., phosphodiesterases) .
- Analyze impurities : Use HPLC-MS to confirm compound purity, as contaminants may skew bioactivity results .
Advanced: How should researchers approach the purification and characterization of intermediates in multi-step syntheses involving this compound?
Answer:
- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates .
- Recrystallization : Optimize solvent pairs (e.g., acetonitrile/water) for high-purity crystals .
- Thermogravimetric analysis (TGA) : Assess thermal stability of intermediates to guide drying protocols .
- X-ray crystallography : Resolve ambiguous structures (e.g., tert-butyl conformation) using single-crystal data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
